(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide
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Overview
Description
“(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide” is a chemical compound with the molecular formula C20H37NOS and a molecular weight of 339.6 g/mol . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of “(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide” consists of a dec-2-enamide group attached to a cyclohexylethylsulfanyl group via an amide linkage .Scientific Research Applications
Enamide Chemistry and Synthesis
Enamides, such as "(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide," serve as key intermediates in the synthesis of various complex organic compounds. Research has demonstrated their utility in regioselective reductions, cyclization reactions, and the formation of geometrically defined structures. For example, enamides have been selectively reduced to yield corresponding amines and used in the concise construction of complex molecular skeletons like cephalotaxine (Makoto N. Masuno & T. Molinski, 2001; T. Taniguchi et al., 2005).
Catalytic Applications
Enamides are used in catalytic reactions to achieve high geometric selectivity in the formation of Z-di-, tri-, and tetrasubstituted enamides. Such reactions are crucial for synthesizing cis vicinal amino alcohols and tetrasubstituted α-borylamido complexes, highlighting the importance of enamides in asymmetric synthesis and catalysis (B. Trost et al., 2017).
Enamine and Enecarbamate Utility
The versatility of enamines and enecarbamates, closely related to enamides, in organic synthesis has been extensively reviewed. They are pivotal in asymmetric hydrogenation, functionalization, and vicinal difunctionalization reactions, serving as indispensable tools in the total synthesis of biologically active molecules (Thibaut Courant et al., 2015; Thibaut Courant et al., 2015).
Enamide in Radical Cyclizations
Enamides have been explored in radical cyclization reactions, which are valuable for constructing complex polycyclic structures. For instance, the radical cyclization of enamides has led to the synthesis of compounds like benzo[a]quinolizidines, demonstrating the potential of enamides in biomimetic cyclizations and the formation of azapolycycles (H. Ishibashi et al., 1999; S. Sen & Steven L. Roach, 1996).
Safety And Hazards
properties
IUPAC Name |
(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NOS/c1-2-3-4-5-6-7-11-14-20(22)21-16-18-23-17-15-19-12-9-8-10-13-19/h11,14,19H,2-10,12-13,15-18H2,1H3,(H,21,22)/b14-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBASXFRSUKLSST-SDNWHVSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(=O)NCCSCCC1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/C(=O)NCCSCCC1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide | |
CAS RN |
137089-36-2 |
Source
|
Record name | 2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137089362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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